molecular formula C17H17F3N2O4 B2639484 N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide CAS No. 2309602-84-2

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2639484
CAS No.: 2309602-84-2
M. Wt: 370.328
InChI Key: AZEOFGOOCXWOIL-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique molecular structure, which includes a furan ring, a hydroxyethyl group, and a trifluoromethylphenyl group.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying biochemical pathways or as a potential therapeutic agent. In medicine, it could be investigated for its pharmacological properties and potential use in drug development. In industry, it may be utilized in the production of specialty chemicals or materials.

Preparation Methods

The synthesis of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide involves several stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide can be compared with other similar compounds, such as N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3,3-dimethylbutanamideThe unique combination of functional groups in N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide contributes to its distinct properties and makes it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O4/c1-9-6-13(10(2)26-9)14(23)8-21-15(24)16(25)22-12-5-3-4-11(7-12)17(18,19)20/h3-7,14,23H,8H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEOFGOOCXWOIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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